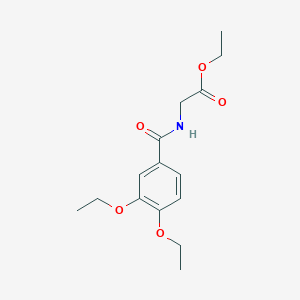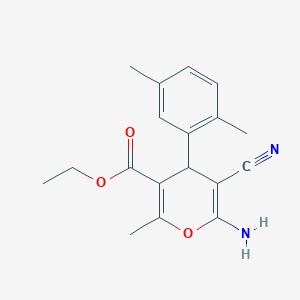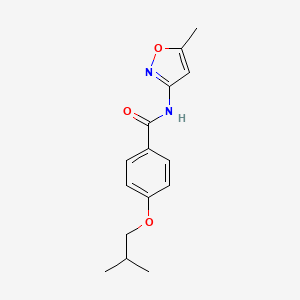![molecular formula C21H24ClNO3 B5234822 (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidinyl ketones and has been found to possess a variety of biological activities.
作用機序
The exact mechanism of action of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has a number of biochemical and physiological effects. For example, it has been found to increase the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This may explain its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have analgesic properties, which may be due to its ability to inhibit the release of certain neurotransmitters.
実験室実験の利点と制限
One advantage of using (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in various studies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option for in vitro and in vivo experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various experimental settings.
Conclusion:
In conclusion, (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to possess a variety of biological activities. Further research is needed to better understand its mechanism of action and its effects on different neurotransmitter systems.
合成法
The synthesis of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been described in the literature. The method involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzylamine in the presence of sodium hydride to form the intermediate product. This intermediate is then reacted with piperidine in the presence of acetic anhydride to obtain the final product.
科学的研究の応用
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-chlorophenyl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-10-7-16(20(12-19)26-2)13-23-11-3-4-17(14-23)21(24)15-5-8-18(22)9-6-15/h5-10,12,17H,3-4,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMWZIWBWJKMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)

![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
